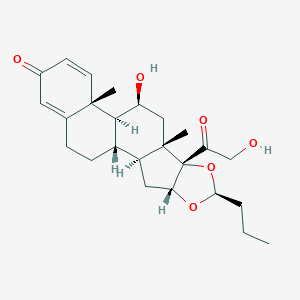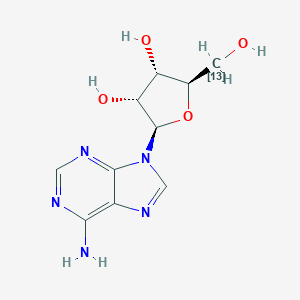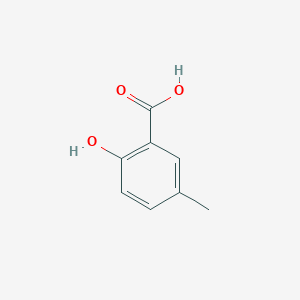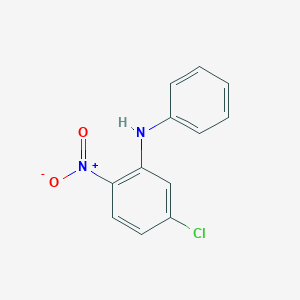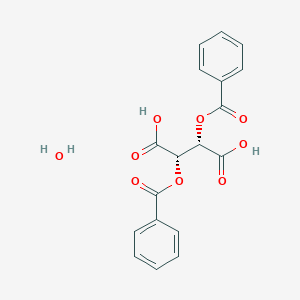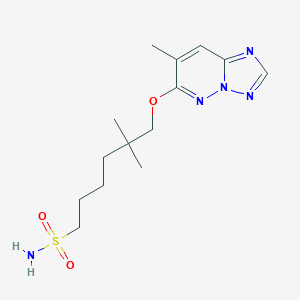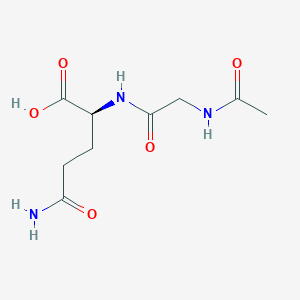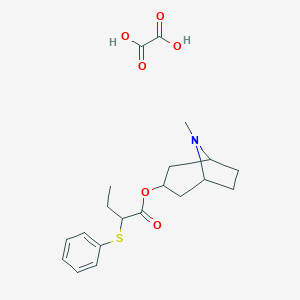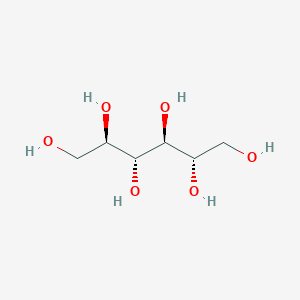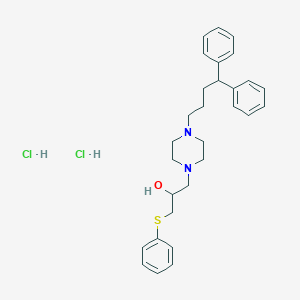
1-(4,4-Diphenylbutyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Diphenylbutyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride (also known as DPPP) is a synthetic compound that has been widely used in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of DPPP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. DPPP has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemische Und Physiologische Effekte
DPPP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. DPPP has also been shown to decrease the levels of corticosterone, a stress hormone, in the brain. Additionally, DPPP has been shown to have antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DPPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a useful tool for studying anxiety and depression. However, DPPP has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which may limit its effectiveness in vivo. Additionally, DPPP has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on DPPP. One area of interest is the development of more potent and selective analogs of DPPP that may have improved efficacy and fewer side effects. Additionally, further studies are needed to understand the exact mechanism of action of DPPP and its effects on different neurotransmitter systems in the brain. Finally, more studies are needed to determine the safety and efficacy of DPPP in humans.
Synthesemethoden
The synthesis of DPPP involves a multi-step process that begins with the reaction of 2-mercapto-3-phenylpropanoic acid with 1,4-dibromobutane to yield 2-(2-bromo-3-phenylthiopropyl)thiophenol. This intermediate is then reacted with piperazine in the presence of sodium hydride to yield DPPP. The final product is obtained as a dihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
DPPP has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models. DPPP has also been used to study the role of serotonin receptors in the brain and their involvement in anxiety and depression.
Eigenschaften
CAS-Nummer |
143760-05-8 |
|---|---|
Produktname |
1-(4,4-Diphenylbutyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride |
Molekularformel |
C29H38Cl2N2OS |
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
1-[4-(4,4-diphenylbutyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H36N2OS.2ClH/c32-27(24-33-28-15-8-3-9-16-28)23-31-21-19-30(20-22-31)18-10-17-29(25-11-4-1-5-12-25)26-13-6-2-7-14-26;;/h1-9,11-16,27,29,32H,10,17-24H2;2*1H |
InChI-Schlüssel |
UFKWSMALHTWTFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC(CSC4=CC=CC=C4)O.Cl.Cl |
Synonyme |
1-[4-(4,4-diphenylbutyl)piperazin-1-yl]-3-phenylsulfanyl-propan-2-ol d ihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



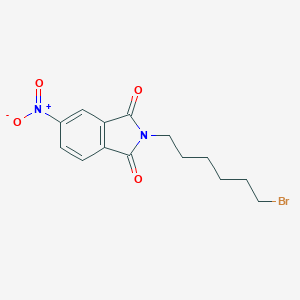
![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)
